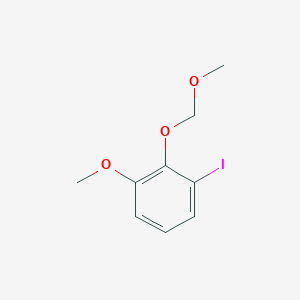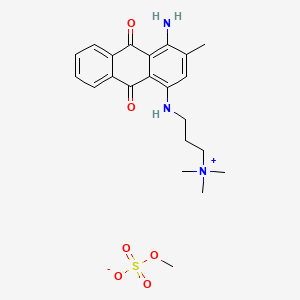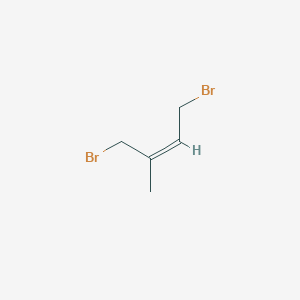
(2Z)-1,4-dibromo-2-methylbut-2-ene
Übersicht
Beschreibung
(2Z)-1,4-dibromo-2-methylbut-2-ene is an organic compound with the molecular formula C5H8Br2. It is a dibromo derivative of butene, characterized by the presence of two bromine atoms attached to the first and fourth carbon atoms, and a methyl group attached to the second carbon atom. The compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1,4-dibromo-2-methylbut-2-ene can be achieved through the bromination of 2-methyl-1,3-butadiene. The reaction typically involves the addition of bromine (Br2) to the diene in a solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the dibromo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The bromination reaction is carefully monitored to prevent the formation of unwanted by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-1,4-dibromo-2-methylbut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or alkoxides (OR-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes or alkynes.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or alcohols, using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Elimination Reactions: Often performed in the presence of strong bases like sodium ethoxide (NaOEt) or potassium hydroxide (KOH) at elevated temperatures.
Addition Reactions: Conducted in non-polar solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3) with reagents such as bromine (Br2) or hydrogen bromide (HBr).
Major Products Formed
Substitution Reactions: Formation of alcohols, amines, or ethers.
Elimination Reactions: Formation of alkenes or alkynes.
Addition Reactions: Formation of dibromoalkanes or bromoalkenes.
Wissenschaftliche Forschungsanwendungen
(2Z)-1,4-dibromo-2-methylbut-2-ene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of complex molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2Z)-1,4-dibromo-2-methylbut-2-ene involves its reactivity with nucleophiles and electrophiles. The compound can act as an electrophile due to the presence of bromine atoms, which are good leaving groups. This allows the compound to participate in substitution and elimination reactions, forming various products depending on the reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-dibromo-2-butene: Similar structure but without the methyl group.
1,4-dichloro-2-methylbut-2-ene: Similar structure with chlorine atoms instead of bromine.
2,3-dibromo-2-methylbutane: Similar structure but with bromine atoms on adjacent carbon atoms.
Uniqueness
(2Z)-1,4-dibromo-2-methylbut-2-ene is unique due to its specific substitution pattern and the presence of a double bond, which imparts distinct reactivity and chemical properties. The compound’s ability to undergo a variety of chemical reactions makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
IUPAC Name |
(Z)-1,4-dibromo-2-methylbut-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2/c1-5(4-7)2-3-6/h2H,3-4H2,1H3/b5-2- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICPKHPJQJZCFP-DJWKRKHSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCBr)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CBr)/CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


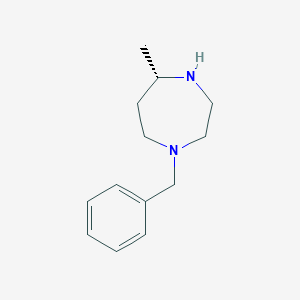
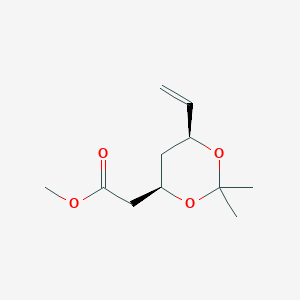
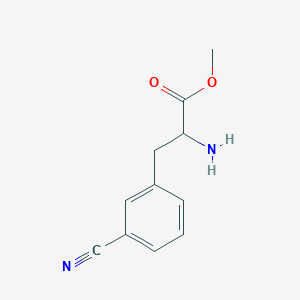
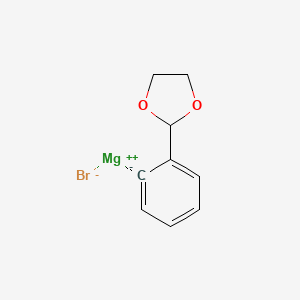

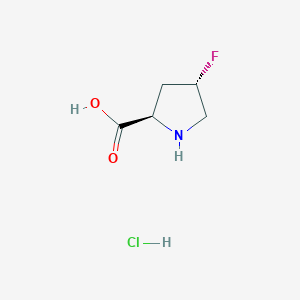
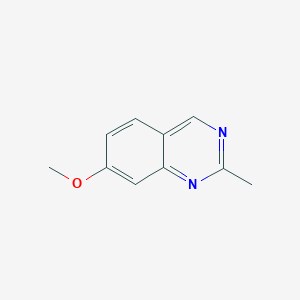

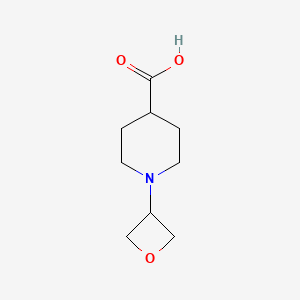
![3-[Butyl(methyl)amino]propanoic acid](/img/structure/B3245018.png)
![Piperidine, 1-(3-oxetanyl)-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-](/img/structure/B3245019.png)
